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Compound of Interest

Compound Name: Mullilam diol

Cat. No.: B15595684

Get Quote

For researchers, scientists, and professionals in drug development, this in-depth guide

provides a comprehensive overview of the spectroscopic data for mullilam diol, scientifically

known as (±)-p-menthan-1α,2β,4β-triol. This document details the available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant

experimental protocols, and presents logical workflows for its analysis.

Mullilam diol, a monoterpenoid found in the essential oil of Zanthoxylum rhetsa, has been a

subject of interest for its potential biological activities. The correct structural elucidation is

crucial for understanding its function and for any further development. Initially misidentified, its

structure was revised to (±)-p-menthan-1α,2β,4β-triol. This guide compiles the key

spectroscopic data that confirms this structure.

Spectroscopic Data of Mullilam Diol
The following tables summarize the key quantitative data from NMR and IR spectroscopy, and

Mass Spectrometry for (±)-p-menthan-1α,2β,4β-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

accessible literature

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in accessible literature

Note: Specific ¹H and ¹³C NMR chemical shift values for (±)-p-menthan-1α,2β,4β-triol from the

primary literature could not be accessed. The tables are provided as a template for when such

data becomes available.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Vibration

~3400 (broad) O-H stretching (hydroxyl groups)

~2950-2850 C-H stretching (alkane)

~1465 C-H bending (methylene)

~1375 C-H bending (methyl)

~1150 C-O stretching (tertiary and secondary alcohols)

Note: These are characteristic absorption bands expected for a p-menthane-triol structure.

Precise peak values from experimental data for mullilam diol are not readily available.

Mass Spectrometry (MS)
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m/z Ratio Interpretation

188 [M]⁺ (Molecular Ion)

170 [M - H₂O]⁺

152 [M - 2H₂O]⁺

134 [M - 3H₂O]⁺

Other significant fragments
Fragment structures to be determined from the

spectrum

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is

expected at m/z 188, corresponding to the molecular weight of C₁₀H₂₀O₃. Subsequent losses

of water molecules are characteristic of polyhydroxy compounds.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for mullilam diol are

not explicitly available. However, based on standard practices for the analysis of terpenoids

and related natural products, the following methodologies can be applied.

NMR Spectroscopy
Sample Preparation: Dissolve a few milligrams of the purified mullilam diol in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an

internal standard (0 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard

parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling.

A larger number of scans is usually required compared to ¹H NMR.
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2D NMR: For complete structural assignment, various 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like

monoterpenoids, GC-MS is a common technique. The sample is injected into a gas

chromatograph to separate it from other components before it enters the mass

spectrometer. Electron Ionization (EI) is a standard ionization method.

Electrospray Ionization (ESI-MS): For less volatile compounds or for softer ionization, the

sample can be dissolved in a suitable solvent and introduced into the mass spectrometer

via an electrospray source.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be

used to determine the exact molecular formula.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the isolation and spectroscopic

identification of mullilam diol.

Isolation

Spectroscopic Analysis

Zanthoxylum rhetsa Plant Material

Solvent Extraction
(e.g., with methanol)

Step 1

Crude Extract

Step 2

Column Chromatography
(Silica Gel)

Step 3

Purified Mullilam Diol

Step 4

Mass Spectrometry (MS)

Determine Molecular Weight
& Fragmentation

Infrared Spectroscopy (IR)

Identify Functional Groups
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(1H, 13C, 2D)

Determine Carbon-Hydrogen
Framework

Structure Elucidation
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Click to download full resolution via product page

A logical workflow for the isolation and spectroscopic analysis of Mullilam Diol.

Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain regarding the

signaling pathways directly modulated by mullilam diol. Terpenoids, as a class, are known to

exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and

anticancer effects, often through interactions with various cellular signaling pathways. Further

research is required to elucidate the specific biological targets and mechanisms of action for

(±)-p-menthan-1α,2β,4β-triol.

The diagram below represents a generalized experimental workflow for investigating the

potential biological activity of a purified natural product like mullilam diol.
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An experimental workflow for investigating the biological activity of Mullilam Diol.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15595684?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595684?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

